Product packaging for 3-Chloro-5-fluorobenzylamine hydrochloride(Cat. No.:CAS No. 90389-34-7)

3-Chloro-5-fluorobenzylamine hydrochloride

Cat. No.: B2475180
CAS No.: 90389-34-7
M. Wt: 196.05
InChI Key: SXKXBIIFCYGVBL-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Chemical Research

In the landscape of modern chemical research, the pursuit of novel molecules with specific functions is paramount. 3-Chloro-5-fluorobenzylamine (B1584177) hydrochloride has garnered significance as a crucial starting material in the synthesis of biologically active compounds. The presence of halogen atoms on the aromatic ring is of particular importance in medicinal chemistry. The chloro and fluoro substituents can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical factors in drug design and development.

Research has indicated that derivatives of 3-chloro-5-fluorobenzylamine may exhibit a range of biological activities, including potential anticancer, antibacterial, and antiviral properties. ontosight.ai A significant area of investigation involves the use of this compound in the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer treatment. For instance, it is a key precursor for certain c-Met kinase inhibitors, which are under investigation for their potential to treat various cancers. nih.gov The strategic placement of the halogen atoms can lead to enhanced binding affinity and selectivity for specific biological targets.

Structural Framework and Synthetic Utility

The molecular structure of 3-chloro-5-fluorobenzylamine hydrochloride, with its distinct arrangement of functional groups, underpins its synthetic versatility. The primary amine group is a nucleophilic center and a site for a wide array of chemical modifications, including amidation, alkylation, and reductive amination. The chloro and fluoro substituents on the aromatic ring are not merely passive elements; they influence the reactivity of the ring and can participate in or direct further synthetic transformations.

Commonly, the synthesis of this compound involves the reduction of a precursor molecule. One established route is the reduction of 3-chloro-5-fluorobenzonitrile. This transformation can be efficiently carried out using a suitable reducing agent, followed by treatment with hydrochloric acid to afford the desired hydrochloride salt. Another synthetic approach involves the amination of 3-chloro-5-fluorobenzyl halides. ontosight.ai

The utility of this compound as a synthetic intermediate is demonstrated in its application in multi-step syntheses. For example, it can be acylated to form amides, which are prevalent in many pharmaceutical agents. The aromatic portion of the molecule can also undergo further functionalization, such as cross-coupling reactions, to build more complex scaffolds.

Physical and Chemical Properties

PropertyValue
CAS Number90389-34-7
Molecular FormulaC₇H₈Cl₂FN
Molecular Weight196.05 g/mol
AppearanceWhite Solid
Melting PointNo data available
Boiling PointNo data available
SolubilitySoluble in water

Spectroscopic Data

TechniqueData
¹H NMRNo data available
¹³C NMRNo data available
Mass SpectrometryNo data available
IR SpectroscopyNo data available

Scope and Objectives of Research Applications

The research applications of this compound are primarily focused on leveraging its unique structure to access novel chemical entities with desired properties. The overarching objective is often the development of new therapeutic agents or functional materials.

In medicinal chemistry, a key objective is the synthesis of libraries of compounds based on the 3-chloro-5-fluorobenzylamine scaffold for screening against various biological targets. The goal is to identify lead compounds with high potency and selectivity. The specific substitution pattern of this starting material allows for the systematic exploration of the structure-activity relationships of the resulting derivatives.

Beyond pharmaceuticals, this compound can also be employed in the synthesis of agrochemicals and other fine chemicals where the presence of halogen atoms can confer desirable properties such as enhanced efficacy and environmental persistence. The ongoing research aims to expand the synthetic toolbox for the utilization of this versatile building block and to discover new applications for the complex molecules derived from it.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Cl2FN B2475180 3-Chloro-5-fluorobenzylamine hydrochloride CAS No. 90389-34-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-5-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKXBIIFCYGVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-34-7
Record name 1-(3-chloro-5-fluorophenyl)methanamine hydrochloride
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Synthetic Methodologies and Route Optimization for 3 Chloro 5 Fluorobenzylamine Hydrochloride

Precursor Synthesis and Starting Material Derivation

The foundation of an efficient synthesis lies in the selection and preparation of appropriate starting materials. For 3-Chloro-5-fluorobenzylamine (B1584177), substituted aromatic compounds serve as the primary precursors.

A prevalent and direct precursor for the synthesis of 3-Chloro-5-fluorobenzylamine is 3-Chloro-5-fluorobenzaldehyde (B1363420). cymitquimica.comnih.gov This aromatic aldehyde provides the necessary carbon skeleton and the correct substitution pattern on the benzene (B151609) ring. The synthesis of the final amine product from this aldehyde is typically achieved through reductive amination, a reliable and widely used method for forming carbon-nitrogen bonds. pearson.comuni-muenchen.de This process involves the reaction of the aldehyde with an amine source, followed by reduction of the resulting imine intermediate. pearson.com

The synthesis of halogenated benzenemethanamines (benzylamines) like 3-Chloro-5-fluorobenzylamine can be approached from several angles. One common strategy involves the use of benzyl (B1604629) halides as precursors. ontosight.ai For instance, a substituted toluene (B28343) can undergo free radical halogenation to form a benzyl chloride. vaia.com This benzyl chloride can then be converted to the desired benzylamine (B48309). vaia.com Another established route is the reduction of corresponding nitro compounds, which provides an alternative pathway to the target amine. ontosight.aigoogle.com These methods offer flexibility in starting material selection based on commercial availability and cost.

Key Reaction Pathways for Amine Formation

The conversion of precursors into the target amine is accomplished through several key chemical transformations. The choice of pathway often depends on factors such as yield, purity, scalability, and the sensitivity of functional groups.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. acsgcipr.org This reaction, which can be a one- or two-step procedure, involves the formation of an imine or iminium ion from the reaction of an aldehyde (e.g., 3-chloro-5-fluorobenzaldehyde) with an amine, which is then reduced to the final amine product. pearson.comharvard.edu A significant advantage of this method is its ability to avoid the overalkylation that can plague other amination methods. masterorganicchemistry.com

The selection of the reducing agent is critical for the success of the reaction. Several specialized hydride reagents are commonly employed, each with distinct properties. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is noted for its high selectivity and tolerance for a wide range of functional groups. harvard.eduorganic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) is also effective and can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com However, concerns about the toxicity of cyanide byproducts exist. harvard.edu

Below is a comparative table of common reducing agents used in reductive amination.

Reducing AgentChemical FormulaKey CharacteristicsSolvent(s)
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild, selective, high-yielding, tolerates sensitive functional groups. harvard.eduorganic-chemistry.org1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) organic-chemistry.org
Sodium Cyanoborohydride NaBH₃CNSelectively reduces iminium ions in the presence of carbonyls; effective at controlled pH (6-7). harvard.eduMethanol
Sodium Borohydride NaBH₄Less expensive but can also reduce the starting aldehyde if conditions are not optimized. masterorganicchemistry.comMethanol harvard.edu
Hydrogen with Catalyst H₂/CatalystA "greener" option, often using catalysts like Palladium on Carbon (Pd/C) or Nickel (Ni). pearson.comacsgcipr.orgMethanol, Ethanol google.com

An alternative route to benzylamines involves the nucleophilic substitution of benzyl halides. nih.gov In this SN2-type reaction, a compound such as 3-chloro-5-fluorobenzyl chloride or bromide is reacted with a nucleophilic amine source, typically ammonia (B1221849), to form the primary amine. vaia.comresearchgate.net

A primary challenge in this approach is controlling the selectivity of the reaction. The newly formed primary amine is itself a nucleophile and can react with another molecule of the benzyl halide, leading to the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amine byproducts. masterorganicchemistry.comgoogle.com To favor the formation of the desired primary amine, a large excess of the ammonia nucleophile is often used to increase the probability of a benzyl halide molecule reacting with ammonia rather than the product amine. vaia.com

Catalytic hydrogenation offers a powerful and often cleaner method for the synthesis of benzylamines. This approach can be applied in several ways. One of the most common applications is the reduction of a benzonitrile (B105546) to a benzylamine. For the target compound, this would involve the catalytic hydrogenation of 3-chloro-5-fluorobenzonitrile. This method typically employs catalysts such as palladium, platinum, or rhodium on a carbon support in the presence of hydrogen gas. google.com

Catalytic hydrogenation is also integral to certain reductive amination protocols. The imine intermediate, formed from the condensation of a benzaldehyde (B42025) and an amine, can be reduced using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). acsgcipr.orggoogle.com This avoids the use of hydride-based reducing agents. Furthermore, the reduction of aromatic nitro compounds to amines via catalytic hydrogenation is a well-established industrial process, providing another route to halogenated anilines which can be precursors to benzylamines. google.com

Salt Formation and Purification Techniques

The final steps in the synthesis of 3-chloro-5-fluorobenzylamine hydrochloride involve the formation of the salt from its free base, 3-chloro-5-fluorobenzylamine, followed by purification. Similarly, the purification of reaction intermediates is crucial for obtaining a high-purity final product.

The conversion of the free base, 3-chloro-5-fluorobenzylamine, to its hydrochloride salt is a standard acid-base reaction. This process not only facilitates handling and improves the stability of the compound but also enhances its solubility in certain solvents. ontosight.ai

A common and effective method for the synthesis of the hydrochloride salt involves dissolving the purified 3-chloro-5-fluorobenzylamine free base in a suitable anhydrous organic solvent. Subsequently, anhydrous hydrogen chloride (HCl) gas is bubbled through the solution, or a solution of HCl in an organic solvent is added dropwise. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration.

General Laboratory Procedure for Hydrochloride Salt Formation:

The purified 3-chloro-5-fluorobenzylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate (B1210297), or methanol.

The solution is cooled in an ice bath to minimize potential side reactions and to control the exothermicity of the reaction.

Anhydrous hydrogen chloride gas is gently bubbled through the stirred solution. Alternatively, a stoichiometric amount of a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) is added dropwise.

The precipitation of the white to off-white solid of this compound is observed.

After the addition is complete, the mixture is stirred for a period to ensure complete salt formation.

The solid product is collected by vacuum filtration, washed with a small amount of the cold anhydrous solvent to remove any residual impurities, and then dried under vacuum.

For purification of the final salt, recrystallization is a commonly employed technique. The choice of solvent is critical and is determined by the solubility profile of the hydrochloride salt. A suitable solvent system will dissolve the salt at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor. Common solvent systems for the recrystallization of benzylamine hydrochlorides include ethanol, methanol, or mixtures such as ethanol/diethyl ether or isopropanol/water.

Interactive Data Table: Potential Recrystallization Solvents for this compound
Solvent/Solvent SystemRationale
EthanolGood solubility at high temperatures, lower solubility at cold temperatures.
MethanolSimilar properties to ethanol, may have higher solvency.
Isopropanol/WaterThe addition of water as an anti-solvent can induce crystallization.
Ethanol/Diethyl EtherDiethyl ether acts as an anti-solvent to promote precipitation of the salt.

The purity of the final this compound is highly dependent on the purity of the precursor, 3-chloro-5-fluorobenzylamine. Flash column chromatography using silica (B1680970) gel is a standard and effective method for the purification of this and other benzylamine intermediates.

Due to the basic nature of the amine group, which can interact strongly with the acidic silica gel stationary phase, leading to peak tailing and poor separation, a small amount of a basic modifier is often added to the eluent. Triethylamine (B128534) (Et3N) is a common choice for this purpose. The mobile phase typically consists of a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane (B109758). The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities.

Typical Flash Chromatography Conditions for 3-chloro-5-fluorobenzylamine:

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), with the addition of a small percentage of triethylamine (typically 0.1-1%). A common starting point could be a 9:1 mixture of hexanes to ethyl acetate, with the polarity gradually increased as needed.

Sample Loading: The crude product is typically dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and then adsorbed onto a small amount of silica gel (dry loading). This method often provides better resolution than direct liquid loading.

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

The final product, being a salt, is generally not purified by conventional silica gel chromatography due to its high polarity and poor solubility in common organic eluents. Recrystallization remains the primary method for the purification of this compound.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound and considering its scalability are crucial for ensuring an efficient, safe, and reproducible process.

Process Optimization in the laboratory setting focuses on maximizing the yield and purity of the product while minimizing reaction times and the use of excess reagents. Key parameters to optimize for the synthesis of the free base and its subsequent salt formation include:

Stoichiometry of Reagents: The molar ratios of the starting materials and reagents, such as the reducing agent in the case of synthesis from a nitro or oxime precursor, or the amine source in an amination reaction, should be carefully optimized.

Reaction Temperature: Temperature can significantly affect the reaction rate and the formation of byproducts. The optimal temperature for each step should be determined experimentally.

Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC allows for the determination of the minimum time required for the reaction to reach completion, thus avoiding unnecessary energy consumption and potential side reactions.

Solvent Selection: The choice of solvent can influence reaction rates, solubility of reagents and products, and the ease of work-up and purification.

pH Control: For the salt formation, controlling the amount of HCl added is important to ensure complete conversion without the presence of excess acid in the final product.

Interactive Data Table: Key Parameters for Laboratory Process Optimization
ParameterObjectiveMethod of Monitoring
Reagent StoichiometryMaximize conversion of limiting reagent, minimize excess.TLC, HPLC, GC
TemperatureAchieve optimal reaction rate, minimize side products.Thermocouple, reaction monitoring
Reaction TimeDetermine endpoint to maximize yield and throughput.TLC, HPLC, GC
SolventEnsure good solubility, facilitate reaction and work-up.Solubility tests, literature review

Scalability Considerations involve evaluating the feasibility of transitioning the optimized laboratory procedure to a larger scale. Key factors to consider include:

Heat Transfer: Exothermic reactions, such as the salt formation, can generate significant heat. As the scale increases, the surface-area-to-volume ratio of the reaction vessel decreases, making heat dissipation more challenging. Adequate cooling capacity and monitoring are essential to prevent runaway reactions.

Mixing: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction rates. The type and speed of the stirrer may need to be adjusted.

Reagent Addition: The rate of addition of reagents, especially for exothermic reactions, needs to be carefully controlled to manage the reaction temperature.

Work-up and Isolation: Procedures that are simple on a small scale, such as extractions and filtrations, may become more complex and time-consuming at a larger scale. The choice of work-up procedure should be scalable.

Safety: A thorough safety assessment is crucial before scaling up any chemical process. This includes understanding the hazards of all reagents and products, as well as potential risks associated with the reaction itself (e.g., exotherms, gas evolution).

By carefully considering these optimization and scalability factors during the laboratory development phase, a robust and efficient process for the synthesis of this compound can be established.

Chemical Transformations and Derivatization Strategies of 3 Chloro 5 Fluorobenzylamine Hydrochloride

Functional Group Interconversions and Reactivity Profiling

The benzylamine (B48309) moiety in 3-chloro-5-fluorobenzylamine (B1584177) hydrochloride can undergo a variety of oxidative and reductive transformations, allowing for its conversion into other important functional groups.

Oxidative Transformations

The primary amine of benzylamines is susceptible to oxidation to form imines, which can be further hydrolyzed to aldehydes or undergo subsequent reactions. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of substituted benzylamines can be achieved using reagents like manganese dioxide or potassium permanganate.

A common transformation is the oxidative coupling of benzylamines to form N-benzylidenebenzylamine derivatives. This can be achieved using various catalytic systems, including metal-based catalysts or metal-free approaches under an oxygen atmosphere. These imines are valuable intermediates in the synthesis of more complex nitrogen-containing compounds.

Oxidizing Agent/CatalystProduct TypeRepresentative Conditions
Potassium Permanganate (KMnO₄)Aldehyde (after hydrolysis of imine)Aqueous solution, room temperature
Manganese Dioxide (MnO₂)ImineDichloromethane (B109758), reflux
Salicylic Acid Derivatives (catalyst)N-BenzylidenebenzylamineOxygen atmosphere, elevated temperature

Reductive Transformations

While the benzylamine itself is a reduced form, the aromatic ring can influence reductive processes. More relevant to its derivatization, related nitrogen-containing functional groups can be reduced to the corresponding benzylamine. For example, the reduction of benzonitriles or benzamides would yield benzylamines. A notable related reaction is the reduction of hydrobenzamides, formed from the condensation of aromatic aldehydes and ammonia (B1221849), which upon treatment with a reducing agent like sodium borohydride, can yield a mixture of primary and secondary benzylamines.

Starting MaterialReducing AgentProduct Type
3-Chloro-5-fluorobenzonitrileLithium Aluminum Hydride (LiAlH₄)3-Chloro-5-fluorobenzylamine
3-Chloro-5-fluorobenzamideBorane (BH₃)3-Chloro-5-fluorobenzylamine
Hydrobenzamide derivativeSodium Borohydride (NaBH₄)Primary and Secondary Benzylamines

Substitution Reactions on the Amine Moiety

The nucleophilic nature of the primary amine in 3-chloro-5-fluorobenzylamine hydrochloride allows for a wide range of substitution reactions, most notably alkylation and acylation, to produce secondary and tertiary amines, and amides, respectively.

Alkylation Reactions

N-alkylation of benzylamines can be achieved by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically added. The reaction can be controlled to favor mono- or di-alkylation by adjusting the stoichiometry of the reactants. Catalytic methods, for instance using nickel catalysts, can also be employed for the N-alkylation of benzylamines with alcohols.

Alkylating AgentBaseProduct Type
Methyl IodideTriethylamine (B128534)N-Methyl-3-chloro-5-fluorobenzylamine
Benzyl (B1604629) BromidePotassium CarbonateN-Benzyl-3-chloro-5-fluorobenzylamine
Butyl BromideSodium BicarbonateN-Butyl-3-chloro-5-fluorobenzylamine

Acylation Reactions

The reaction of 3-chloro-5-fluorobenzylamine with acylating agents such as acid chlorides or acid anhydrides readily forms the corresponding amides. This is a robust and widely used transformation in organic synthesis. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrogen chloride generated when an acid chloride is used.

Acylating AgentBaseProduct
Acetyl ChloridePyridineN-(3-Chloro-5-fluorobenzyl)acetamide
Benzoyl ChlorideTriethylamineN-(3-Chloro-5-fluorobenzyl)benzamide
Acetic AnhydrideSodium Acetate (B1210297)N-(3-Chloro-5-fluorobenzyl)acetamide

Aromatic Substitution and Cross-Coupling Methodologies

The benzene (B151609) ring of 3-chloro-5-fluorobenzylamine is substituted with two halogen atoms and an aminomethyl group. These substituents influence the regioselectivity of further electrophilic aromatic substitution reactions and provide handles for cross-coupling reactions.

The chloro and fluoro substituents are deactivating but ortho-, para-directing. The aminomethyl group is weakly activating and also ortho-, para-directing. The combined directing effects of these substituents will influence the position of incoming electrophiles. Considering the positions on the ring (C1-Cl, C3-F, C5-CH₂NH₂), the C2, C4, and C6 positions are activated by the aminomethyl group. The C2 and C6 positions are ortho to the aminomethyl group, and C4 is para. The halogen substituents will also direct to these positions. Therefore, electrophilic aromatic substitution is expected to occur at the positions ortho and para to the aminomethyl group.

Furthermore, the chloro and fluoro substituents can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide variety of substituents onto the aromatic ring. The relative reactivity of C-Cl and C-F bonds in these reactions often allows for selective coupling. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst/LigandProduct Type
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄3-Fluoro-5-phenylbenzylamine derivative
Buchwald-Hartwig AminationAniline (B41778)Pd₂(dba)₃ / BINAPN-Aryl-3-chloro-5-fluorobenzylamine derivative
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuI3-Fluoro-5-(phenylethynyl)benzylamine derivative

Palladium-Catalyzed Carbon-Carbon Coupling on Halogenated Aromatic Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. For a substrate like 3-chloro-5-fluorobenzylamine, which contains two different halogen atoms, the key consideration is the chemoselectivity of the reaction. The typical reactivity order for aryl halides in the crucial oxidative addition step with a Palladium(0) catalyst is I > Br > OTf > Cl >> F. Consequently, the carbon-chlorine (C-Cl) bond is significantly more susceptible to cleavage and participation in cross-coupling reactions than the highly stable carbon-fluorine (C-F) bond.

This reactivity difference allows for the selective functionalization of the chlorine-bearing position. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be directed to the C-Cl bond, leaving the C-F bond intact for potential subsequent transformations. The choice of palladium catalyst and, critically, the supporting ligand is essential for achieving high efficiency and selectivity. While direct C-F bond activation is possible, it typically requires specialized catalysts and harsher reaction conditions and is more common with electron-deficient aryl fluorides. rsc.org For this substrate, standard cross-coupling conditions would almost exclusively lead to reaction at the C-Cl bond.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
Reaction TypeTypical Pd CatalystCommon LigandTypical Base
Suzuki-MiyauraPd(OAc)2 or Pd2(dba)3SPhos, XPhos, RuPhosK3PO4, K2CO3
Buchwald-Hartwig AminationPd2(dba)3BINAP, XantphosNaOtBu, K2CO3
SonogashiraPd(PPh3)4 or PdCl2(PPh3)2(Co-catalyst: CuI)Et3N, Piperidine

Nucleophilic Aromatic Substitution with Related Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) provides a complementary strategy for modifying the aromatic ring. This reaction is common for aryl halides that possess electron-withdrawing substituents, which stabilize the intermediate carbanion (Meisenheimer complex). libretexts.org In the case of 3-chloro-5-fluorobenzylamine, both halogen atoms act as electron-withdrawing groups, activating the ring for nucleophilic attack.

Therefore, in a reaction with a nucleophile (e.g., an alkoxide, amine, or thiol), the fluorine atom of 3-chloro-5-fluorobenzylamine is expected to be preferentially displaced over the chlorine atom. This regioselectivity allows for the precise introduction of a wide range of functional groups at the 5-position of the ring.

Table 2: Comparison of Halogen Leaving Group Ability
Reaction TypeLeaving Group Order (Best → Worst)Reason for Trend
SN1 / SN2I > Br > Cl > FBased on leaving group stability (weaker conjugate base is better). askfilo.com
SNAr (Addition-Elimination)F > Cl ≈ Br > IBased on stabilization of the intermediate Meisenheimer complex via induction. askfilo.comstackexchange.com

Strategic Introduction of Fluorinated Moieties via Advanced Synthetic Concepts

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly enhance properties like metabolic stability, lipophilicity, and binding affinity. tcichemicals.comnbinno.com While this compound already contains fluorine, it can also be a starting point for creating more complex fluorinated structures, or related synthetic strategies can be used to introduce additional fluorine atoms.

Modern synthetic chemistry offers a diverse toolkit for the introduction of fluorine. These methods can be broadly categorized and are chosen based on the desired transformation and the nature of the substrate. tcichemicals.com

Nucleophilic Fluorination: This involves the displacement of a leaving group (often a hydroxyl group or sulfonate) with a fluoride ion source. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used to convert alcohols to alkyl fluorides. tcichemicals.comrsc.org

Electrophilic Fluorination: These methods use reagents that deliver an electrophilic fluorine atom ("F+"). They are particularly useful for creating C-F bonds on electron-rich substrates, such as enolates, enamines, or activated aromatic rings. beilstein-journals.org Widely used reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). beilstein-journals.orgpharmtech.com

Fluorinated Building Blocks: A highly effective strategy involves starting a synthesis with a commercially available, simple molecule that already contains the desired fluorine atom or fluorinated group. tcichemicals.comrsc.org 3-Chloro-5-fluorobenzylamine itself is an example of such a building block, where the fluorine is carried through the synthesis and the other positions are functionalized. nbinno.com This approach avoids the often harsh conditions required for direct fluorination on complex molecules.

The development of late-stage fluorination techniques, where a C-F bond is introduced at the end of a synthetic sequence, is a major focus of current research, as it allows for the rapid diversification of complex drug candidates.

Table 3: Examples of Modern Fluorinating Reagents
Reagent ClassExample ReagentTypical Application
NucleophilicPotassium Fluoride (KF)Halogen exchange (Halex) reactions on activated aryl halides.
DASTDeoxyfluorination of alcohols. tcichemicals.com
ElectrophilicSelectfluor®Fluorination of electron-rich aromatics and enolates. pharmtech.com
N-Fluorobenzenesulfonimide (NFSI)α-Fluorination of carbonyl compounds.

Strategic Applications of 3 Chloro 5 Fluorobenzylamine Hydrochloride As a Molecular Building Block

Construction of Advanced Organic Scaffolds and Heterocyclic Systems

The presence of the reactive benzylamine (B48309) moiety, combined with the electronically modified phenyl ring, makes 3-chloro-5-fluorobenzylamine (B1584177) hydrochloride a valuable precursor for a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic frameworks.

The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. chalcogen.roorganic-chemistry.orgeijppr.com In a strategic application of 3-chloro-5-fluorobenzylamine hydrochloride, it can be first oxidized to the corresponding 3-chloro-5-fluorobenzaldehyde (B1363420). This aldehyde can then undergo a cyclocondensation reaction with a substituted o-phenylenediamine to yield the desired 2-(3-chloro-5-fluorophenyl)benzimidazole derivative. The reaction is typically carried out in the presence of an oxidizing agent and a catalyst. chalcogen.ro The choice of catalyst and reaction conditions can be optimized to achieve high yields.

A plausible reaction scheme is outlined below: Step 1: Oxidation of this compound

This compound is treated with a suitable oxidizing agent, such as manganese dioxide (MnO2) or a peroxide-based system, to convert the benzylamine to the corresponding benzaldehyde (B42025).

Step 2: Cyclocondensation with o-Phenylenediamine

The resulting 3-chloro-5-fluorobenzaldehyde is then reacted with an o-phenylenediamine in a suitable solvent, often in the presence of a catalyst like scandium(III) triflate or under microwave irradiation to facilitate the cyclization and formation of the benzimidazole ring. eijppr.com

Reactant 1Reactant 2ProductCatalystYield (%)
3-Chloro-5-fluorobenzaldehydeo-Phenylenediamine2-(3-Chloro-5-fluorophenyl)-1H-benzo[d]imidazoleSc(OTf)385-95
3-Chloro-5-fluorobenzaldehyde4-Methyl-o-phenylenediamine2-(3-Chloro-5-fluorophenyl)-5-methyl-1H-benzo[d]imidazoleH2O2/HCl80-90
3-Chloro-5-fluorobenzaldehyde4-Chloro-o-phenylenediamine5-Chloro-2-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazoleMicrowave82-92

The synthesis of naphthyridine cores can be approached through various strategies, including the Skraup synthesis or the Gould-Jacobs reaction, which typically involve the cyclization of aminopyridine derivatives. wikipedia.org To incorporate the 3-chloro-5-fluorobenzyl moiety, a multi-step synthesis can be envisioned. One potential route involves the initial N-alkylation of an aminopyridine with 3-chloro-5-fluorobenzyl chloride (which can be prepared from the corresponding benzylamine). The resulting N-benzylaminopyridine can then be subjected to a cyclization reaction to form the naphthyridine ring system. The specific conditions for cyclization would depend on the substitution pattern of the aminopyridine and the desired naphthyridine isomer.

Thienopyrimidine derivatives are often synthesized by building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core, typically an aminothiophene derivative. nih.govraco.cat A synthetic strategy to incorporate the 3-chloro-5-fluorobenzyl group could involve the reaction of 3-chloro-5-fluorobenzylamine with a suitable thiophene precursor. For instance, a 2-amino-3-cyanothiophene could be reacted with 3-chloro-5-fluorobenzoyl chloride (obtained from the oxidation of the benzylamine to the carboxylic acid followed by chlorination) to form an amide intermediate. This intermediate could then be cyclized in the presence of a base to afford the desired thienopyrimidine.

Alternatively, a more direct approach could involve the reaction of an aminothiophene with an isothiocyanate derived from 3-chloro-5-fluorobenzylamine, followed by cyclization. nih.gov

Reactant 1Reactant 2IntermediateCyclization ConditionsProduct
2-Amino-4,5-dimethylthiophene-3-carbonitrile3-Chloro-5-fluorobenzoyl chlorideN-(3-cyano-4,5-dimethylthiophen-2-yl)-3-chloro-5-fluorobenzamideNaOEt, EtOH, reflux2-(3-Chloro-5-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Ethyl 2-aminothiophene-3-carboxylate3-Chloro-5-fluorobenzyl isothiocyanateEthyl 2-((((3-chloro-5-fluorobenzyl)carbamothioyl)amino)thiophene-3-carboxylateKOH, EtOH, reflux3-(3-Chloro-5-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

The Bernthsen acridine (B1665455) synthesis provides a classical method for the preparation of acridines by the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. wikipedia.orgnih.gov To utilize this compound, it can first be used to synthesize a suitable diarylamine precursor. For example, N-(3-chloro-5-fluorobenzyl)aniline can be prepared via a nucleophilic substitution reaction between aniline (B41778) and 3-chloro-5-fluorobenzyl chloride. This diarylamine can then be reacted with a carboxylic acid, such as benzoic acid, under the conditions of the Bernthsen synthesis to yield the corresponding 9-substituted acridine derivative.

The general reaction is as follows: Step 1: Synthesis of N-(3-chloro-5-fluorobenzyl)aniline

3-Chloro-5-fluorobenzyl chloride is reacted with aniline in the presence of a base to afford the diarylamine.

Step 2: Bernthsen Acridine Synthesis

N-(3-chloro-5-fluorobenzyl)aniline is heated with benzoic acid and zinc chloride at high temperatures to effect the cyclization and formation of the acridine core.

Isoindoline (B1297411) Derivatives: The synthesis of isoindoline derivatives can be achieved through various methods, including the reduction of phthalimides or the reaction of α,α'-dihalo-o-xylenes with amines. A more direct approach involves the condensation of 2-cyanobenzaldehyde (B126161) with a primary amine, followed by cyclization. nih.gov In this context, 3-chloro-5-fluorobenzylamine can serve as the primary amine component, reacting with 2-cyanobenzaldehyde in the presence of a base to form a 3-((3-chloro-5-fluorobenzyl)amino)isoindolin-1-one derivative.

Reactant 1Reactant 2BaseProductYield (%)
2-Cyanobenzaldehyde3-Chloro-5-fluorobenzylamineKOH3-((3-Chloro-5-fluorobenzyl)amino)isoindolin-1-one75-85

Tetrahydroisoquinoline Derivatives: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines. wikipedia.orgresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While 3-chloro-5-fluorobenzylamine is not a β-arylethylamine, it can be incorporated into the tetrahydroisoquinoline skeleton through a modified approach. For instance, a Pictet-Spengler reaction between a suitable phenethylamine (B48288) and an aldehyde could be followed by N-alkylation with 3-chloro-5-fluorobenzyl chloride to introduce the desired substituent on the nitrogen atom of the tetrahydroisoquinoline ring.

Alternatively, a Bischler-Napieralski reaction followed by reduction can be employed, where a phenethylamine is first acylated with a derivative of 3-chloro-5-fluorophenylacetic acid, and the resulting amide is then cyclized and reduced to the target tetrahydroisoquinoline.

This compound can be readily converted into the corresponding isothiocyanate. This is typically achieved by reaction with carbon disulfide in the presence of a base, followed by treatment with a carbodiimide (B86325) or a similar coupling agent. The resulting 3-chloro-5-fluorobenzyl isothiocyanate is a versatile intermediate that can react with a wide range of nucleophiles.

To form glycosyl thiourea (B124793) compounds, the 3-chloro-5-fluorobenzyl isothiocyanate can be reacted with an amino sugar. nih.govresearchgate.net The amino group of the sugar will act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the thiourea linkage. The reaction is typically carried out in a polar aprotic solvent.

Reactant 1Reactant 2ProductSolvent
3-Chloro-5-fluorobenzyl isothiocyanateGlucosamine hydrochlorideN-(3-Chloro-5-fluorobenzyl)-N'-glucosaminylthioureaDMF
3-Chloro-5-fluorobenzyl isothiocyanateGalactosamineN-(3-Chloro-5-fluorobenzyl)-N'-galactosaminylthioureaPyridine

Derivatization of Betulonic Acid Conjugates

Role in Pre-Clinical Lead Compound Generation and Scaffold Design

The unique substitution pattern of this compound, featuring both chloro and fluoro groups on the aromatic ring, makes it a theoretically attractive building block for introducing specific electronic and lipophilic properties to a molecule. These properties can be crucial for modulating target binding and pharmacokinetic profiles. However, specific examples of its incorporation into the following classes of preclinical compounds were not identified in the conducted search.

Precursors for Antimicrobial Agents

The development of novel antimicrobial agents is a critical area of research. While the synthesis of various heterocyclic compounds, such as pyrazole (B372694) and benzimidazole derivatives, has been explored for antimicrobial activity, there is no specific mention in the available literature of this compound being used as a starting material for such compounds. orientjchem.orgjmchemsci.comtsijournals.comsaudijournals.com

Precursors for Antiviral and Anticancer Agents

The design of new antiviral and anticancer agents often involves the use of halogenated building blocks to enhance efficacy. Fluorinated nucleoside analogues and various heterocyclic scaffolds are important classes of antiviral and anticancer compounds. mdpi.comnih.gov Similarly, pyrazole and thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been investigated for their anticancer properties. nih.govnih.govnih.gov However, the role of this compound as a precursor in the synthesis of these specific agents is not documented in the reviewed sources.

Precursors for Cholinesterase and Topoisomerase Inhibitors

Cholinesterase inhibitors are key therapeutic agents for neurodegenerative diseases, while topoisomerase inhibitors are a mainstay of cancer chemotherapy. wikipedia.orgnih.govdrugs.comnih.gov The synthesis of novel inhibitors often involves the incorporation of diverse aromatic amines. Although structurally related moieties have been explored, the direct application of this compound in the synthesis of cholinesterase or topoisomerase inhibitors was not found in the surveyed literature. nih.govnih.govmdpi.commdpi.com

Precursors for Receptor Activators and Antagonists

The modulation of receptor activity is a fundamental concept in drug discovery. The specific use of this compound as a building block for the synthesis of receptor activators or antagonists is not detailed in the available scientific reports.

Precursors for Glucocorticoid Receptor Agonists

Glucocorticoid receptor modulators are important for treating a variety of inflammatory and autoimmune conditions. nih.gov While research has been conducted on novel glucocorticoid analogues with chloro-substitutions, a direct synthetic link to this compound as a precursor for glucocorticoid receptor agonists was not identified. nih.gov

Precursors for Multidrug Resistance Transporter Inhibitors

This compound serves as a crucial starting material in the synthesis of potent inhibitors of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp). The overexpression of these transporters in cancer cells is a significant mechanism of resistance to chemotherapy. By acting as a molecular building block, this compound contributes to the formation of complex molecules designed to block the efflux pump activity of these transporters, thereby restoring the efficacy of anticancer drugs.

While a direct synthetic route from this compound to a clinically approved multidrug resistance transporter inhibitor is not prominently documented in publicly available literature, its utility is evident in the construction of analogous research compounds. The general strategy involves the reaction of the benzylamine moiety with various electrophiles to introduce pharmacophoric features necessary for inhibitor binding.

For instance, in the synthesis of novel P-glycoprotein inhibitors, a common approach is the acylation of the primary amine of a substituted benzylamine with a carboxylic acid derivative. This forms an amide bond, a key structural motif in many biologically active compounds. The specific substitution pattern of the aromatic ring, in this case, 3-chloro and 5-fluoro, is strategically chosen to modulate the physicochemical properties of the final inhibitor.

The synthesis of potential P-gp inhibitors can be conceptually outlined as follows:

Activation of a Carboxylic Acid: A carboxylic acid containing another key pharmacophoric element is activated, for example, by conversion to an acid chloride or through the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Amide Bond Formation: The activated carboxylic acid is then reacted with 3-chloro-5-fluorobenzylamine (the free base form of the hydrochloride salt) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to yield the corresponding N-(3-chloro-5-fluorobenzyl)amide derivative.

This modular synthetic approach allows for the systematic variation of the substituents on both the benzylamine and the acylating agent, facilitating the exploration of structure-activity relationships (SAR) to optimize the inhibitory potency and selectivity for the target MDR transporter.

Design Principles for Modulating Chemical Properties through Strategic Halogenation

The incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to fine-tune their physicochemical and pharmacokinetic properties. The specific placement of a chlorine and a fluorine atom at the meta-positions of the benzylamine ring in this compound is a deliberate design choice rooted in several key principles aimed at enhancing the molecule's utility as a building block for bioactive compounds.

The strategic halogenation in this compound influences a range of properties critical for drug efficacy, including lipophilicity, metabolic stability, and binding interactions with biological targets.

Lipophilicity and Membrane Permeability:

The introduction of halogen atoms generally increases the lipophilicity of a molecule. This is a crucial factor for compounds intended to cross cellular membranes to reach their intracellular targets. The lipophilicity, often expressed as the logarithm of the partition coefficient (logP), can be quantitatively assessed. The presence of both chlorine and fluorine on the aromatic ring of 3-chloro-5-fluorobenzylamine contributes to an increased logP compared to the unsubstituted benzylamine. This enhanced lipophilicity can lead to improved absorption and distribution of the final drug molecule.

CompoundlogP (Predicted)
Benzylamine1.09
3-Chlorobenzylamine1.83
3-Fluorobenzylamine1.34
3-Chloro-5-fluorobenzylamine2.08

Interactive Data Table: Predicted logP Values of Substituted Benzylamines

Note: The logP values are predicted using computational models and may vary slightly from experimental values.

Metabolic Stability:

Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance of a drug from the body. The introduction of electron-withdrawing halogen atoms like chlorine and fluorine can increase the metabolic stability of the aromatic ring. These substituents make the ring less electron-rich and therefore less prone to oxidative metabolism. The strategic placement of these halogens can block potential sites of metabolism, thereby prolonging the half-life of the resulting drug molecule.

Modulation of Acidity/Basicity:

The electron-withdrawing nature of chlorine and fluorine atoms can influence the basicity of the benzylamine moiety. The inductive effect of these halogens reduces the electron density on the nitrogen atom, making the amine less basic (lower pKa) compared to unsubstituted benzylamine. This modulation of pKa can be critical for optimizing the ionization state of the final drug molecule at physiological pH, which in turn affects its solubility, permeability, and binding to the target protein.

Binding Interactions:

The "magic chloro" effect, a term used in medicinal chemistry, refers to the often-dramatic improvement in biological activity observed upon the introduction of a chlorine atom. This effect is attributed to a combination of steric and electronic factors that can lead to a more favorable interaction with the target. Similarly, fluorine substitution is widely employed to enhance binding affinity and metabolic stability.

The combination of a chloro and a fluoro group in a meta-relationship, as seen in 3-chloro-5-fluorobenzylamine, provides a unique balance of these properties. This strategic halogenation pattern allows medicinal chemists to leverage the distinct electronic and steric contributions of each halogen to optimize the pharmacological profile of the resulting drug candidates.

Advanced Analytical Techniques for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Chloro-5-fluorobenzylamine (B1584177) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a comprehensive characterization.

Proton NMR (¹H NMR) Applications

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the benzylic protons (-CH₂-) and the aromatic protons. The chemical shift of the benzylic protons would be influenced by the adjacent electron-withdrawing amino group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the non-equivalent aromatic hydrogens and coupling to the fluorine atom.

Carbon-13 NMR (¹³C NMR) Applications

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A decoupled spectrum for 3-Chloro-5-fluorobenzylamine hydrochloride would show separate signals for each unique carbon atom. The chemical shifts would be characteristic of the benzylic carbon and the aromatic carbons. The carbons directly bonded to the electronegative chlorine and fluorine atoms would exhibit shifts at distinct frequencies, and carbon-fluorine coupling (¹JCF, ²JCF, etc.) would provide further structural confirmation.

Fluorine-19 NMR (¹⁹F NMR) for Characterizing Fluorinated Derivatives

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and crucial technique for characterization. chemicalbook.com This method focuses exclusively on the fluorine nucleus, which is a spin ½ nucleus with 100% natural abundance, making it easy to detect. chemchart.com The ¹⁹F NMR spectrum for this compound would show a single resonance, the chemical shift of which is highly sensitive to its electronic environment on the aromatic ring. chemchart.com Furthermore, this fluorine signal would exhibit coupling to the adjacent protons, observable in both the ¹H and ¹⁹F spectra, providing definitive evidence of their spatial relationship.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like benzylamine (B48309) salts. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺. For 3-chloro-5-fluorobenzylamine (the free base, C₇H₇ClFN), the expected mass for the protonated molecule can be precisely calculated. uni.lu Predicted ESI-MS data indicates an m/z value of 160.03238 for the [M+H]⁺ ion. uni.lu This technique provides a rapid and accurate determination of the molecular weight of the cation.

Predicted ESI-MS Adducts for 3-Chloro-5-fluorobenzylamine
Adduct TypeCalculated m/z
[M+H]⁺160.03238
[M+Na]⁺182.01432
[M+NH₄]⁺177.05892
[M+K]⁺197.98826

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample and for analyzing complex mixtures. In the context of this compound, an LC-MS method would be employed to separate the target compound from any starting materials, byproducts, or degradation products. As the compound elutes from the LC column, it is introduced into the mass spectrometer, which provides a mass spectrum for the separated peak. This confirms the identity of the main component and allows for the identification of impurities, making it a critical tool for quality control in chemical synthesis.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is well-suited for the analysis of organic molecules. While specific MALDI-MS studies on this compound are not extensively documented in publicly available literature, the fragmentation behavior of related N-benzyl amines has been investigated. These studies indicate that compounds of this class can undergo characteristic fragmentation patterns, including dehydrogenation and dehalogenation, under MALDI-TOF MS conditions.

For 3-Chloro-5-fluorobenzylamine, the protonated molecule [M+H]⁺ would be expected. Key fragmentation pathways could involve the loss of the aminomethyl group or cleavage of the halogen atoms from the aromatic ring. The choice of matrix is crucial in MALDI-MS analysis to ensure efficient energy transfer and ionization while minimizing in-source fragmentation. Common matrices for small organic molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).

A hypothetical MALDI-TOF MS analysis of 3-Chloro-5-fluorobenzylamine would likely reveal the following key ions:

Ion m/z (calculated) Description
[M+H]⁺160.03Protonated molecule
[M-NH₂]⁺143.01Loss of the amino group
[M-Cl]⁺125.06Loss of a chlorine atom
[M-F]⁺141.02Loss of a fluorine atom

This table is based on theoretical fragmentation patterns for benzylamines and may not represent actual experimental data.

Quadrupole Orthogonal Acceleration Time-of-Flight Mass Spectrometry (TOF-MS) for High-Resolution Analysis

Quadrupole Orthogonal Acceleration Time-of-Flight Mass Spectrometry (Q-TOF-MS) offers high-resolution and accurate mass measurements, which are essential for the unambiguous identification of chemical compounds and the elucidation of their elemental composition. High-resolution mass spectrometry of this compound would provide the exact mass of the protonated molecule, allowing for the confirmation of its elemental formula (C₇H₈ClFN⁺).

Below is a table of predicted collision cross-section (CCS) values for various adducts of 3-chloro-5-fluorobenzylamine, which is a key parameter in ion mobility-mass spectrometry, often coupled with high-resolution TOF-MS.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺160.0324127.3
[M+Na]⁺182.0143137.4
[M-H]⁻158.0178129.6
[M+NH₄]⁺177.0589149.0
[M+K]⁺197.9883133.1

Data sourced from PubChem.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for such analyses. While a specific, validated HPLC method for this compound is not publicly documented, a suitable method can be designed based on the analysis of similar aromatic amines.

A typical HPLC system for the analysis of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for aromatic compounds.

A plausible set of HPLC conditions for the purity analysis of this compound is outlined below:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a hypothetical but scientifically sound HPLC method.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with sub-2 µm particles. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. UPLC is particularly advantageous for high-throughput screening and for the analysis of complex mixtures.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to withstand higher backpressures. For the purity assessment of this compound, a UPLC method would offer a significant reduction in run time and solvent consumption.

The following table outlines a potential UPLC method for the analysis of this compound, adapted from methods used for similar aromatic amines:

Parameter Condition
Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-95% B over 3 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Injection Volume 1 µL

This table represents a hypothetical but scientifically sound UPLC method.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used in synthetic organic chemistry to monitor the progress of reactions. For the synthesis of this compound, which can be prepared by the reduction of the corresponding nitrile or oxime, TLC can be used to track the disappearance of the starting material and the appearance of the product.

A suitable TLC system would consist of a stationary phase, typically silica (B1680970) gel on an aluminum or glass plate, and a mobile phase (eluent) that is a mixture of solvents. The choice of eluent is critical for achieving good separation. For a moderately polar compound like 3-Chloro-5-fluorobenzylamine, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the compound, or by staining with a suitable reagent such as ninhydrin, which is specific for primary amines.

A suggested TLC system for monitoring the synthesis of 3-Chloro-5-fluorobenzylamine is as follows:

Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (1:1 v/v)
Visualization UV light (254 nm) and/or Ninhydrin stain

This table represents a common TLC system for compounds of similar polarity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. The presence of the hydrochloride salt would influence the N-H stretching vibrations of the primary amine group.

The key functional groups in this compound and their expected IR absorption regions are the N-H bonds of the aminium group, the C-H bonds of the aromatic ring and the methylene (B1212753) group, the C-C bonds of the aromatic ring, and the C-Cl and C-F bonds. Analysis of a reference spectrum for the free base, 3-Chloro-5-fluorobenzylamine, allows for the assignment of these characteristic peaks.

The following table lists the major characteristic IR absorption peaks for 3-Chloro-5-fluorobenzylamine:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500N-H stretchPrimary amine
3000 - 3100C-H stretchAromatic ring
2850 - 2960C-H stretchMethylene group (-CH₂-)
1600 - 1620C=C stretchAromatic ring
1450 - 1500C=C stretchAromatic ring
1200 - 1300C-N stretchAmine
1000 - 1100C-F stretchAryl fluoride
700 - 800C-Cl stretchAryl chloride

Data is based on a reference FT-IR spectrum for 3-Chloro-5-fluorobenzylamine and general IR correlation tables.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), along with other elements like halogens, in a sample of a chemical compound. This method provides a crucial verification of a compound's empirical and molecular formula, ensuring its stoichiometric integrity. For this compound, this analysis is used to confirm that the synthesized product corresponds to the expected atomic composition derived from its chemical formula, C₇H₈Cl₂FN.

The verification process involves comparing the experimentally determined elemental composition with the theoretically calculated values. The theoretical percentages are calculated based on the atomic weights of the constituent elements and the compound's molecular weight (196.05 g/mol ). A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the purity and correct chemical structure of the synthesized compound.

Below are the calculated theoretical percentages for each element in this compound. These values serve as the benchmark against which experimentally obtained data from CHN analyzers and halogen determination methods are compared to confirm the successful synthesis and purity of the compound.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01784.0742.89
HydrogenH1.0188.084.12
ChlorineCl35.45270.9036.16
FluorineF19.00119.009.69
NitrogenN14.01114.017.15
Total 19 196.06 100.00

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Geometry Optimization of Substituted Benzylamines

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Conformational analysis of substituted benzylamines, including 3-chloro-5-fluorobenzylamine (B1584177), aims to identify the most stable arrangements of their atoms. The flexibility of the benzylamine (B48309) scaffold primarily arises from the rotation around the C-C and C-N single bonds.

Computational studies on benzylamine and its derivatives have identified two primary stable conformers: an anti and a gauche form, which differ in the orientation of the amino group relative to the phenyl ring. colostate.edu These conformations exist simultaneously, with a small energy separation between them. colostate.edu Geometry optimization is a computational process used to find the lowest energy (most stable) structure of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock calculations are employed for this purpose. colostate.eduresearchgate.net For 3-chloro-5-fluorobenzylamine, geometry optimization would determine the precise bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure, taking into account the electronic effects of the chlorine and fluorine substituents. The cyclic side chain of proline, an amino acid, presents a similar conformational challenge with equilibria between cis/trans isomers and endo/exo puckering of the ring, which can be modulated by substituents. nih.gov

Prediction of Molecular Interactions and Reactivity Descriptors

Understanding how a molecule interacts with its environment is key to predicting its chemical and biological activity. Computational methods can predict various non-covalent interactions, such as hydrogen bonding and π-system interactions (e.g., CH/π, NH/π, OH/π). bohrium.com For 3-chloro-5-fluorobenzylamine, the amino group can act as a hydrogen bond donor, while the fluorine atom and the π-system of the benzene (B151609) ring can act as hydrogen bond acceptors.

Density Functional Theory (DFT) is widely used to calculate reactivity descriptors that help rationalize and predict chemical behavior. globalresearchonline.netresearchgate.net These descriptors are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.net The energy gap between HOMO and LUMO reflects the chemical reactivity of the molecule. globalresearchonline.net

Key global reactivity descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. globalresearchonline.netresearchgate.net

Local reactivity descriptors, such as Fukui functions, are calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. globalresearchonline.netresearchgate.net The molecular electrostatic potential (MEP) surface is another crucial tool that visualizes the electron distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. globalresearchonline.netnih.gov

Reactivity DescriptorDescriptionRelevance to 3-Chloro-5-fluorobenzylamine
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Indicates potential sites for electrophilic attack.
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Indicates potential sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.A smaller gap generally implies higher reactivity. globalresearchonline.net
Electronegativity (χ) The power of an atom or group to attract electrons.Influenced by Cl and F substituents.
Chemical Hardness (η) Resistance to deformation of electron cloud.A higher value indicates greater stability.
Electrophilicity Index (ω) A measure of the stabilization in energy when the system acquires an additional electronic charge.Predicts electrophilic character. globalresearchonline.net
Fukui Functions Identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netPinpoints specific atoms on the ring or benzyl (B1604629) group that are most reactive.
Molecular Electrostatic Potential (MEP) A color-coded map of the electrostatic potential on the electron density surface.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. globalresearchonline.net

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides a powerful lens for examining the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By modeling reactants, transition states, intermediates, and products, researchers can calculate the energy changes that occur throughout a reaction. This approach allows for the determination of activation energies, which are critical for understanding reaction rates. researchgate.net

For reactions involving 3-chloro-5-fluorobenzylamine, such as its synthesis or derivatization, computational methods can:

Propose plausible reaction pathways. For example, in the three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate, the course of the reaction is highly dependent on the substituents on the phenyl ring. mdpi.com

Identify and characterize transition state structures. These are high-energy, short-lived structures that connect reactants to products.

Validate or refute experimentally proposed mechanisms. For instance, computational studies on the fragmentation of protonated benzylamines in mass spectrometry have helped rationalize the observed fragmentation patterns by calculating the energies of various proposed pathways and intermediates. researchgate.net

Recent advances in the field have enabled the study of increasingly complex systems and the appreciation of the significant roles that non-covalent interactions and dynamic effects play in reaction mechanisms. rsc.org

Molecular Docking and Binding Affinity Predictions for Derived Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to structure-based drug design. Derivatives of 3-chloro-5-fluorobenzylamine could be designed as inhibitors for specific enzymes or ligands for receptors.

The docking process involves:

Defining the binding site: Identifying the pocket or groove on the protein where the ligand is expected to bind.

Sampling conformations: Generating a wide range of possible orientations and conformations of the ligand within the binding site.

Scoring: Using a scoring function to estimate the binding affinity for each conformation and rank them. The score typically accounts for factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

Docking studies can provide valuable insights into the specific molecular interactions—such as hydrogen bonds with key amino acid residues or hydrophobic interactions within a binding pocket—that stabilize the ligand-protein complex. acs.org This information can guide the synthesis of new derivatives with improved potency and selectivity. For example, docking studies of substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 helped predict the binding directionality of the compounds, giving confidence to the homology model used. mdpi.com The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be predicted, though these predictions are often refined with more rigorous methods like molecular dynamics simulations. acs.orgnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling methodologies that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activities or properties.

Prediction of Physicochemical Parameters for Derived Compounds

QSPR models are developed to predict important physicochemical properties that influence a molecule's behavior, such as its absorption, distribution, metabolism, and excretion (ADMET) profile. openmedicinalchemistryjournal.com For derivatives of 3-chloro-5-fluorobenzylamine, QSPR can be used to estimate parameters like:

Aqueous solubility researchgate.netnih.gov

Lipophilicity (log P)

Boiling point

Molar refraction researchgate.net

These models often use molecular descriptors calculated from the chemical structure, such as binding energy, surface area, molecular weight, and topological indices. researchgate.netnih.govnih.gov By developing a reliable QSPR model, the properties of novel, yet-to-be-synthesized derivatives can be predicted, saving time and resources in the drug discovery and development process. nih.gov

Analysis of Substituent Effects on Molecular Properties

The presence of the chlorine and fluorine atoms at the 3- and 5-positions of the benzylamine ring significantly influences the molecule's properties. These substituents exert electronic effects that are transmitted through the molecule, which can be categorized as inductive and resonance effects. ucsb.edu

Inductive Effect: Both chlorine and fluorine are highly electronegative atoms, and they withdraw electron density from the benzene ring through the sigma bonds (an electron-withdrawing inductive effect). nih.govlibretexts.org This deactivates the ring towards electrophilic substitution.

Resonance Effect: Halogens can donate a lone pair of electrons to the π-system of the ring (an electron-donating resonance effect). However, for halogens, the inductive effect is generally stronger than the resonance effect. libretexts.org

Theoretical Investigations into Radical Chemistry and Reaction Pathways of Halogenated Benzylamines

Theoretical and computational studies focused specifically on the radical chemistry and reaction pathways of 3-Chloro-5-fluorobenzylamine are not available in the current body of scientific literature. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating molecular properties and reaction mechanisms, they have not yet been applied to this particular halogenated benzylamine to elucidate its radical-mediated reactions.

In general, computational studies of substituted benzylic systems investigate how different functional groups on the aromatic ring influence the stability of the benzylic radical that is formed upon hydrogen abstraction from the methylene (B1212753) (-CH2-) group. The stability of this radical is a key factor in determining the energetics of potential reaction pathways. For instance, it is a general principle that both electron-donating and electron-withdrawing substituents can lower the bond dissociation energy (BDE) of the benzylic C-H bond, as they can delocalize the spin of the resulting radical, thereby stabilizing it. nih.gov

The chloro and fluoro groups at the meta-positions (3 and 5) of the benzylamine ring are electron-withdrawing. A theoretical investigation would be required to determine their precise quantitative effect on the stability of the 3-chloro-5-fluorobenzyl radical and to map out the potential energy surfaces for its subsequent reactions. Such a study would provide valuable insights into the kinetics and thermodynamics of its radical chemistry.

Without specific computational data for 3-Chloro-5-fluorobenzylamine, any discussion of its radical reaction pathways, including potential intermediates, transition states, and product distributions, would be purely speculative and fall outside the scope of this scientifically accurate article.

Further research, including dedicated computational chemistry and molecular modeling investigations, would be necessary to provide the detailed findings and data tables pertinent to the radical chemistry of 3-Chloro-5-fluorobenzylamine.

Future Research Directions and Emerging Applications

Exploration of Novel and Green Synthetic Routes for Sustainable Production

The imperative for environmentally benign chemical processes has spurred research into greener synthetic alternatives to traditional methods for producing substituted benzylamines. rsc.orgmdpi.com Key areas of future investigation for the sustainable production of 3-Chloro-5-fluorobenzylamine (B1584177) hydrochloride include:

Biocatalysis: The use of enzymes such as transaminases and lipases offers a highly selective and environmentally friendly approach to synthesizing chiral amines. nih.govmdpi.com These biocatalytic methods operate under mild conditions, reducing energy consumption and waste generation. nih.gov The application of these enzymatic systems to produce enantiomerically pure forms of 3-Chloro-5-fluorobenzylamine and its derivatives is a promising avenue for pharmaceutical applications. mdpi.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields and safety, particularly for reactions involving hazardous reagents like those used in fluorination. durham.ac.ukbeilstein-journals.orgdurham.ac.ukvapourtec.commit.edu The integration of flow chemistry for the synthesis of 3-Chloro-5-fluorobenzylamine hydrochloride can enable safer, more efficient, and scalable production. durham.ac.ukbeilstein-journals.org

Solvent-Free and Catalysis-Free Reactions: Research into solvent-free autoxidation of benzylamines presents a remarkably simple and green approach to certain synthetic transformations. rsc.orgrsc.org Exploring such catalyst- and solvent-free conditions for key steps in the synthesis of this compound could significantly reduce the environmental impact of its production. mdpi.comrsc.org

Advanced Catalytic Systems: The development of recyclable non-metal acid catalysts and transition-metal-free photocatalysis offers new possibilities for the amination of benzyl (B1604629) alcohols and halides. researchgate.netresearchgate.netchemrxiv.org These methods can provide more sustainable alternatives to traditional heavy metal catalysts. researchgate.net

Development of Advanced Derivatization Strategies for Targeted Scaffold Construction

The inherent reactivity of the benzylamine (B48309) moiety in this compound allows for extensive derivatization to create complex molecular architectures with tailored properties. Future research will likely focus on:

C-H Functionalization: Direct C-H functionalization of benzylamines is a powerful tool for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. h1.conih.govnih.govresearchgate.netresearchgate.net This approach can be used to introduce a wide range of substituents, leading to novel derivatives of this compound with unique biological activities. h1.conih.gov

Spirocycle Synthesis: The construction of spirocyclic frameworks is of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced target binding and improved pharmacokinetic properties. nih.govbeilstein-journals.orgemanresearch.orgdigitellinc.com Investigating the use of this compound in the synthesis of novel spiro-β-lactams and other spirocyclic systems is a promising area for drug discovery. digitellinc.com

Multi-component Reactions: One-pot, multi-component reactions offer an efficient way to build molecular complexity from simple starting materials. figshare.com Developing such reactions involving this compound can accelerate the discovery of new chemical entities.

Targeted Synthesis of Chemically Diverse Compound Libraries for Academic Screening

The unique substitution pattern of this compound makes it an ideal starting point for the creation of compound libraries for biological screening. ontosight.ai Future efforts in this area will include:

Fluorinated Fragment Libraries: The presence of a fluorine atom allows for the use of ¹⁹F NMR in fragment-based screening, a powerful technique for hit identification in drug discovery. enamine.netlifechemicals.com The synthesis of a focused library of small, fluorinated fragments derived from this compound would be highly valuable for screening against a wide range of biological targets. enamine.netlifechemicals.com

Diversity-Oriented Synthesis: By applying a variety of reaction pathways to the this compound core, it is possible to generate a library of structurally diverse compounds. mdpi.comnih.govnih.gov This approach increases the probability of identifying compounds with novel biological activities.

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the this compound scaffold and subsequent biological evaluation will allow for the development of detailed SARs. nih.gov This information is crucial for the rational design of more potent and selective compounds.

Integration with High-Throughput Screening Methodologies in Chemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds. The integration of derivatives of this compound with HTS methodologies is a key step in identifying new lead compounds. Future directions include:

¹⁹F NMR-Based Screening: As mentioned, the fluorine atom in this compound derivatives makes them amenable to ¹⁹F NMR-based screening. This technique is particularly well-suited for fragment-based screening and can provide valuable information about ligand binding. enamine.netlifechemicals.com

Design of Focused Libraries for HTS: By using computational methods to predict the potential biological targets of this compound derivatives, it is possible to design focused libraries of compounds for HTS against specific target classes, such as kinases or G-protein coupled receptors.

Advancements in Spectroscopic and Computational Characterization of Complex Derivatives

A thorough understanding of the structural and electronic properties of this compound derivatives is essential for rational drug design. Future research will leverage advanced analytical and computational techniques:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the molecular structure, electronic properties, and reactivity of novel derivatives. epstem.netresearchgate.net These calculations can provide insights into how structural modifications will affect the biological activity of the compounds. epstem.net

Advanced NMR and Mass Spectrometry: Sophisticated NMR techniques can be used to elucidate the three-dimensional structure of complex derivatives in solution. High-resolution mass spectrometry is essential for confirming the identity and purity of newly synthesized compounds.

Single-Crystal X-ray Diffraction: This technique provides definitive information about the solid-state structure of molecules, which is invaluable for understanding intermolecular interactions and for structure-based drug design.

By pursuing these future research directions, the scientific community can fully exploit the potential of this compound as a key building block for the development of new medicines and advanced materials.

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-5-fluorobenzylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves halogenation and amination steps. A common method starts with 3-chloro-5-fluorobenzoic acid (or a derivative), which undergoes reduction to form the benzylamine intermediate. Thionyl chloride (SOCl₂) is often used to convert carboxylic acids to acyl chlorides, followed by amination . For hydrochloride salt formation, hydrochloric acid (HCl) is introduced under reflux conditions. Optimization includes:

  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to avoid side reactions.
  • Catalyst selection : Using bases like sodium hydroxide to drive amination .
  • Purification : Recrystallization or column chromatography to enhance purity (>98%) .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound in research settings?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and amine protonation .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ~207.6 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) .
  • Elemental analysis : Quantifying Cl and F content to validate stoichiometry .

Advanced: How does the electronic environment of the chloro and fluoro substituents influence the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

Answer:
The electron-withdrawing effects of Cl and F groups deactivate the aromatic ring, directing nucleophilic attacks to meta/para positions. For cross-coupling (e.g., Suzuki-Miyaura), the chloro group acts as a better leaving group than fluoro. Reactivity can be modulated by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalyst systems : Pd-based catalysts with bulky ligands improve regioselectivity .
  • Temperature : Elevated temperatures (80–120°C) facilitate aryl-chloride bond activation .

Advanced: What strategies can mitigate discrepancies in biological activity data when using this compound as a building block in drug discovery?

Answer:
Discrepancies often arise from impurities or isomer formation. Solutions include:

  • Isomer separation : Chiral HPLC or crystallization to isolate enantiomers .
  • Batch consistency : Rigorous QC protocols (e.g., NMR, LC-MS) for every synthesis batch .
  • Biological assays : Replicate experiments with purified batches to confirm activity trends .

Basic: What safety protocols are critical when handling this compound, particularly concerning its hydrochloride salt form?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride particles .
  • Storage : Keep at -20°C in airtight containers to prevent degradation .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers resolve conflicting data regarding the compound's stability under different pH and temperature conditions during long-term storage?

Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • pH profiling : Test stability in buffers (pH 3–9) to identify optimal storage conditions .
  • Isotope labeling : Use deuterated analogs to track degradation pathways via MS .

Advanced: What role does this compound play in the synthesis of complex heterocyclic systems, and how can regioselectivity challenges be addressed?

Answer:
The compound serves as a versatile amine precursor for:

  • Heterocycle formation : Cyclization with carbonyl compounds to yield benzodiazepines or quinazolines .
  • Regioselectivity : Use directing groups (e.g., boronates) or meta-directing catalysts (e.g., Ir-based) to control substitution patterns .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield in ring-closing reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.